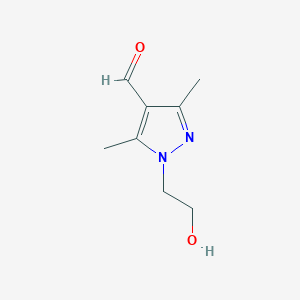

2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine, also known as 5-methyl-2-benzoxazolamine or 5-methyl-2-benzoxazolethyl amine, is an organic compound that is used in the synthesis of various pharmaceuticals and other compounds. It is also used as an intermediate in the synthesis of a variety of compounds of interest to researchers in the field of organic chemistry. This compound has been studied extensively in the laboratory and has a range of applications in both scientific research and the pharmaceutical industry.

Applications De Recherche Scientifique

Crystal Structure and Electronic Properties

The study of the crystal and electronic structures of related benzoxazole derivatives provides insights into their potential applications in material science and chemistry. For example, the crystal structure analysis of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine revealed intermolecular interactions forming zigzag chains, highlighting the compound's potential in forming structured materials with specific properties (Aydın et al., 2017).

Synthesis and Biological Activity

New derivatives of benzoxazole have been synthesized and investigated for their biological activities. For instance, the synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives showed significant immunosuppressive and immunostimulatory activities, indicating the compound's utility in developing new immunomodulatory agents (Abdel‐Aziz et al., 2011).

Antimicrobial Applications

The development of novel benzoxazole derivatives has shown promise in antimicrobial applications. A study on the design, synthesis, and antimicrobial activity of novel 2-substituted benzoxazole derivatives highlights the compound's potential in addressing antimicrobial resistance, presenting a pathway for new antimicrobial agent development (Balaswamy et al., 2012).

Analytical Method Development

Research into the analytical methods for detecting benzoxazole derivatives in biological samples has also been conducted. A high-performance liquid chromatography tandem mass spectrometry method for the determination of related compounds in human serum underscores the importance of these compounds in clinical toxicology and pharmacology studies (Poklis et al., 2013).

Material Science and Coordination Chemistry

The synthesis and characterization of coordination polymers incorporating benzoxazole units have been explored for their potential applications in material science. These studies open up possibilities for using these compounds in the development of new materials with specific electronic, magnetic, or catalytic properties (Yang et al., 2013).

Propriétés

IUPAC Name |

2-(5-methyl-1,3-benzoxazol-2-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-2-3-9-8(6-7)12-10(13-9)4-5-11/h2-3,6H,4-5,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHSPVCYQJXRGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649184 |

Source

|

| Record name | 2-(5-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871688-90-3 |

Source

|

| Record name | 5-Methyl-2-benzoxazoleethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871688-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine](/img/structure/B1292907.png)

![1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine](/img/structure/B1292908.png)

![1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine](/img/structure/B1292914.png)